
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol is a chemical compound that belongs to the class of glycerol derivatives It is characterized by the presence of a benzyl group and an isopropylidene group attached to the glycerol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol typically involves the protection of the glycerol hydroxyl groups followed by benzylation. One common method includes the use of isopropylidene acetone to protect the glycerol, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize costs. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
科学的研究の応用
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol involves its interaction with various molecular targets. The benzyl group can interact with hydrophobic pockets in enzymes or receptors, while the glycerol backbone may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol can be compared with other glycerol derivatives such as:
Glycerol: The parent compound, which lacks the benzyl and isopropylidene groups.
1,2,3-Trihydroxypropane: Another glycerol derivative with different functional groups.
Benzyl alcohol: A simpler compound with only the benzyl group attached to a hydroxyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylethanol |
InChI |
InChI=1S/C13H18O3/c1-13(2)15-9-12(16-13)11(14)8-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3 |
InChIキー |
FFKVHXYMWXJVNT-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)C(CC2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


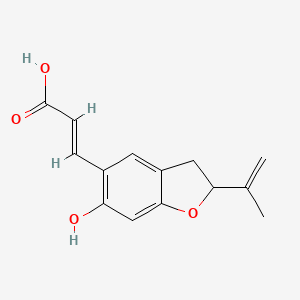
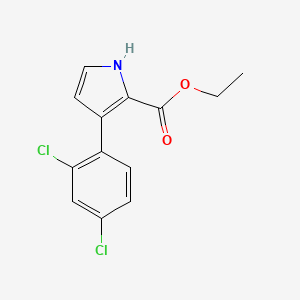
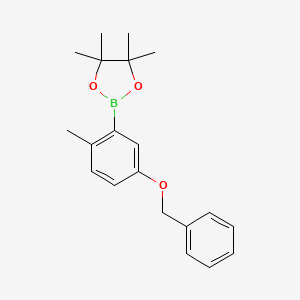

![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
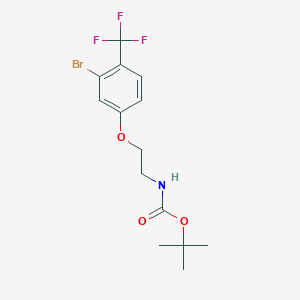
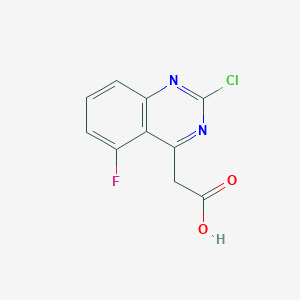


![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
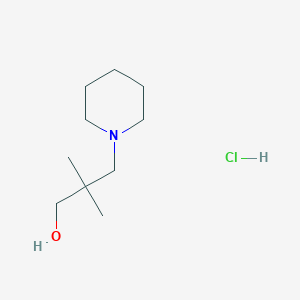
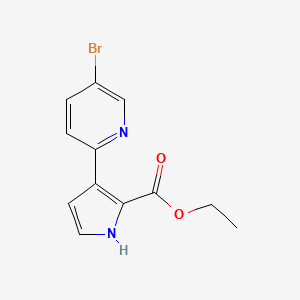
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)
